Tert-butyl 6-(propan-2-ylamino)pyridine-3-carboxylate
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Description
“Tert-butyl 6-(propan-2-ylamino)pyridine-3-carboxylate” is a chemical compound that belongs to the class of organic compounds known as pyridines and derivatives. Pyridines are compounds containing a pyridine ring, which is a six-member aromatic heterocycle with one nitrogen atom replacing a carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a propan-2-ylamino group attached to the 6-position of the pyridine, and a tert-butyl ester group attached to the 3-position of the pyridine .Chemical Reactions Analysis
As a pyridine derivative, this compound could potentially undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The pyridine ring is aromatic and would contribute to the compound’s stability and solubility in organic solvents. The amine and ester groups could participate in hydrogen bonding, influencing the compound’s solubility in water .Future Directions
Properties
IUPAC Name |
tert-butyl 6-(propan-2-ylamino)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9(2)15-11-7-6-10(8-14-11)12(16)17-13(3,4)5/h6-9H,1-5H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZJRTASDFWEPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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